molecular formula C24H21F3N2O5S B12078776 Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate

Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate

Cat. No.: B12078776
M. Wt: 506.5 g/mol
InChI Key: OIAFZAZHSWMTCC-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The methyl, o-tolyloxy, acetamido, and trifluoromethyl groups are introduced through various substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a component in drug discovery.

    Medicine: The compound’s unique structure could make it a candidate for pharmaceutical development, particularly in targeting specific biological pathways.

    Industry: Its stability and electronic properties could make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-(2-(p-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
  • Methyl 4-methyl-2-(2-(m-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate

Uniqueness

Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules. This uniqueness can make it particularly valuable in applications where specific chemical properties are required.

Properties

Molecular Formula

C24H21F3N2O5S

Molecular Weight

506.5 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C24H21F3N2O5S/c1-13-7-4-5-10-17(13)34-12-18(30)29-22-19(23(32)33-3)14(2)20(35-22)21(31)28-16-9-6-8-15(11-16)24(25,26)27/h4-11H,12H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

OIAFZAZHSWMTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C(=O)OC

Origin of Product

United States

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